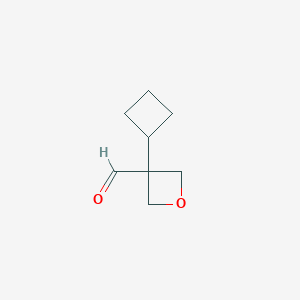

3-Cyclobutyl-3-formyloxetane

Description

3-Cyclobutyl-3-formyloxetane is a substituted oxetane derivative characterized by a four-membered oxetane ring functionalized with a cyclobutyl group and a formyl (aldehyde) group at the 3-position. Oxetanes are strained heterocyclic compounds valued in medicinal chemistry and polymer science due to their unique reactivity and conformational rigidity. The following analysis leverages structural analogs and related oxetane derivatives to infer its properties and behavior.

Properties

CAS No. |

131505-75-4 |

|---|---|

Molecular Formula |

C8H12O2 |

Molecular Weight |

140.18 g/mol |

IUPAC Name |

3-cyclobutyloxetane-3-carbaldehyde |

InChI |

InChI=1S/C8H12O2/c9-4-8(5-10-6-8)7-2-1-3-7/h4,7H,1-3,5-6H2 |

InChI Key |

WMLUENPSTNBYBH-UHFFFAOYSA-N |

SMILES |

C1CC(C1)C2(COC2)C=O |

Canonical SMILES |

C1CC(C1)C2(COC2)C=O |

Synonyms |

3-Oxetanecarboxaldehyde, 3-cyclobutyl- (9CI) |

Origin of Product |

United States |

Comparison with Similar Compounds

3-Ethyl-3-hydroxymethyloxetane

This analog (Figure 5, Table 1 in ) replaces the cyclobutyl and formyl groups with ethyl and hydroxymethyl substituents. Key differences include:

- Electronic Effects : The formyl group is electron-withdrawing, increasing the electrophilicity of the oxetane ring compared to the electron-donating hydroxymethyl group. This could accelerate ring-opening reactions under acidic or nucleophilic conditions.

- Hydrogen Bonding : The hydroxymethyl group in 3-ethyl-3-hydroxymethyloxetane enables hydrogen bonding (evidenced by the –OH proton at δ 3.74 ppm ), absent in the formyl-substituted analog.

Cyclohexane Derivatives (e.g., Cyclohexylmethyl Bromide)

- Ring Strain : Cyclobutyl’s smaller ring increases strain (~110° bond angles) compared to cyclohexane’s chair conformation, enhancing reactivity.

- Leaving Group Potential: The formyl group in 3-cyclobutyl-3-formyloxetane is less polarizable than bromine in cyclohexylmethyl bromide, suggesting milder leaving-group behavior under SN2 conditions.

Spectroscopic Properties

Table 1: Comparative NMR Data for Oxetane Derivatives

*Predicted shifts based on formyl-containing analogs. The aldehyde proton is expected near δ 9.5–10.0 ppm due to strong deshielding, contrasting with hydroxymethyl’s –OH signal at δ 3.74 ppm . Cyclobutyl protons typically resonate between δ 2.0–3.0 ppm, overlapping with oxetane ring protons.

Reactivity and Stability

- Ring-Opening Reactions : The formyl group in 3-cyclobutyl-3-formyloxetane may direct nucleophilic attack to the β-position of the aldehyde, unlike 3-ethyl-3-hydroxymethyloxetane, where the hydroxymethyl group favors α-attack.

- Thermal Stability : Cyclobutyl’s strain may lower thermal stability compared to ethyl-substituted oxetanes. For example, 3-ethyl-3-hydroxymethyloxetane is stable at room temperature , while strained analogs often require low-temperature storage.

- Polymerization Potential: Oxetanes with electron-withdrawing groups (e.g., formyl) are less prone to cationic polymerization than those with electron-donating groups (e.g., hydroxymethyl), aligning with trends observed in ethyl-substituted derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.